![molecular formula C18H24ClNO B1677498 Orphenadrine hydrochloride CAS No. 341-69-5](/img/structure/B1677498.png)
Orphenadrine hydrochloride
Overview
Description
Orphenadrine hydrochloride is a muscle relaxant used to help relax certain muscles in your body and relieve the stiffness, pain, and discomfort caused by strains, sprains, or other injury to your muscles . It is also used to relieve trembling caused by Parkinson’s disease .
Synthesis Analysis
The synthesis of Orphenadrine hydrochloride has been studied using various spectroscopic techniques such as steady-state fluorescence, ultraviolet–visible, Fourier transform infrared, 3-D spectroscopy, and electrochemical methods . The interaction of Orphenadrine hydrochloride with bovine serum albumin (BSA) was investigated, and the findings point to a static quenching mechanism between Orphenadrine hydrochloride and BSA .Chemical Reactions Analysis
The interaction of Orphenadrine hydrochloride with the model protein, bovine serum albumin (BSA), was investigated using a variety of spectroscopic techniques . The findings point to a static quenching mechanism between Orphenadrine hydrochloride and BSA .Physical And Chemical Properties Analysis
Orphenadrine hydrochloride is an odorless white or almost white crystalline powder . It is sensitive to prolonged exposure to light and air, and is water soluble . Its melting point is 159.0 to 164.0 °C .Scientific Research Applications
Interaction with Proteins
Orphenadrine Hydrochloride and Bovine Serum Albumin (BSA) Interaction Research has explored the interaction between ORD and BSA, a model protein, using various spectroscopic techniques. This study is crucial for understanding drug-protein interactions, which can influence drug distribution, metabolism, and excretion .
Drug Development
Structural Analysis for Drug Design: The structural alterations in proteins upon interaction with ORD provide valuable data for drug development. Understanding these interactions at a deeper level can aid in designing drugs with better efficacy and safety profiles .
Pharmacology
Binding Affinity and Pharmacodynamics: ORD’s binding affinity to proteins like BSA is significant for its pharmacological action. The displacement of ORD from its binding sites by other drugs can alter its therapeutic effects, making this a vital area of pharmacological research .
Clinical Medicine
Protein Binding Studies: ORD’s interaction with BSA is also relevant in clinical medicine. Since BSA is similar to human serum albumin (HSA), these studies can translate into understanding how ORD behaves in the human body, affecting its clinical applications .
Chemistry
Spectroscopic Analysis: The use of steady-state fluorescence, ultraviolet-visible, Fourier transform infrared, and electrochemical methods to study ORD’s interaction with BSA contributes to the field of chemistry, particularly in analytical techniques .
Biochemistry
Thermodynamic Studies: Investigating the thermodynamic parameters of the interaction between ORD and BSA, such as enthalpy change (∆H), entropy change (∆S), and Gibbs free energy change (∆G), provides insights into the biochemical nature of drug-protein interactions .
Molecular Biology
Protein Structure and Function: The impact of ORD on the structure of BSA can reveal how drug molecules might alter protein function, which is essential for understanding molecular pathways and mechanisms in biology .
Neuropharmacology
Receptor Binding and Neurotransmitter Modulation: As a compound that affects neurotransmitter systems, studying ORD’s binding to receptors and its modulation of neurotransmitter release is crucial for neuropharmacological applications .
Mechanism of Action
Target of Action
Orphenadrine hydrochloride primarily targets histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.
Mode of Action
Orphenadrine hydrochloride binds to and inhibits both histamine H1 receptors and NMDA receptors . This binding and inhibition lead to the restoration of motor disturbances induced by neuroleptics, particularly hyperkinesia . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system .
Biochemical Pathways
The interaction of Orphenadrine hydrochloride with its targets affects the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This interaction influences the biochemical pathways associated with motor control and muscle relaxation.
Pharmacokinetics
Orphenadrine hydrochloride is readily absorbed following oral administration . It has a bioavailability of 90% and is 95% protein-bound . The drug undergoes hepatic demethylation as part of its metabolism . The elimination half-life of Orphenadrine hydrochloride ranges from 13 to 20 hours , and it is excreted through renal and biliary routes .
Result of Action
The action of Orphenadrine hydrochloride results in the relief of discomfort associated with acute painful musculoskeletal conditions . It is used as an adjunct to rest, physical therapy, and other measures for symptomatic relief . It also helps restore motor disturbances, particularly hyperkinesia .
Action Environment
The action, efficacy, and stability of Orphenadrine hydrochloride can be influenced by various environmental factors. For instance, the presence of common metal ions such as Cu 2+, Ni 2+, Ca 2+, Co 2+, and Zn 2+ can affect the binding constant values of the drug . Furthermore, the physiological conditions under which the drug is administered can also impact its effectiveness .
Safety and Hazards
Orphenadrine hydrochloride is toxic if swallowed and can cause serious side effects . It may cause dryness of mouth, loss of accommodation, dilated pupils, photophobia, increased intraocular pressures, difficulty in swallowing, thirst, flushing and dryness of the skin, transient bradycardia followed by tachycardia with palpitations and arrhythmias, urinary retention, reduction in the tone and motility of the gastrointestinal tract leading to constipation, vomiting, giddiness, staggering, retrosternal pain due to increased gastric reflux, rapid or stertorous respiration, hyperpyrexia restlessness, confusion, excitement, hallucinations, delirium and rash on the face and upper trunk .
properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZKYYIKWZOKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO.ClH, C18H24ClNO | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
Record name | Orphenadrine hydrochloride | |
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DSSTOX Substance ID |
DTXSID5025815 | |
Record name | Orphenadrine hydrochloride | |
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Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992) | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | SID855661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Orphenadrine hydrochloride | |
CAS RN |
341-69-5 | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | ORPHENADRINE HYDROCHLORIDE | |
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Melting Point |
313 to 315 °F (NTP, 1992) | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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